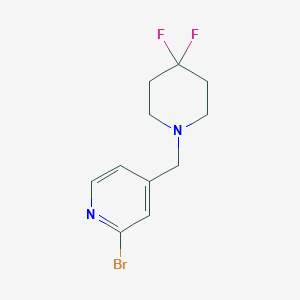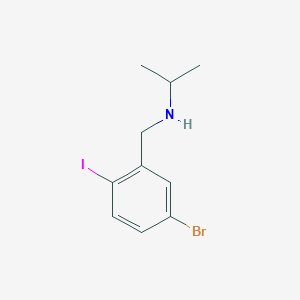
2-Bromo-4-(4,4-difluoropiperidin-1-ylmethyl)-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(4,4-difluoropiperidin-1-ylmethyl)-pyridine is a chemical compound that belongs to the class of pyridines This compound is characterized by the presence of a bromine atom at the second position and a 4,4-difluoropiperidin-1-ylmethyl group at the fourth position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(4,4-difluoropiperidin-1-ylmethyl)-pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Derivative: The starting material, 4,4-difluoropiperidine, is synthesized through the reaction of piperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
N-Alkylation: The 4,4-difluoropiperidine is then alkylated with a suitable alkylating agent to introduce the methyl group.
Bromination: The final step involves the bromination of the pyridine ring at the second position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(4,4-difluoropiperidin-1-ylmethyl)-pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the piperidine moiety, leading to partially or fully reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), or potassium permanganate (KMnO₄) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or catalytic hydrogenation using palladium on carbon (Pd/C) are utilized.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce N-oxides or other oxidized derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-4-(4,4-difluoropiperidin-1-ylmethyl)-pyridine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme functions.
Industry: The compound is utilized in the development of agrochemicals, materials science, and other industrial applications.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(4,4-difluoropiperidin-1-ylmethyl)-pyridine involves its interaction with specific molecular targets. The bromine atom and the difluoropiperidine moiety contribute to its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins involved in various cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-(4-fluoropiperidin-1-ylmethyl)-pyridine: Similar structure but with a single fluorine atom.
2-Bromo-4-(4,4-dimethylpiperidin-1-ylmethyl)-pyridine: Similar structure but with methyl groups instead of fluorine atoms.
2-Chloro-4-(4,4-difluoropiperidin-1-ylmethyl)-pyridine: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-Bromo-4-(4,4-difluoropiperidin-1-ylmethyl)-pyridine is unique due to the presence of both bromine and difluoropiperidine moieties, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
2-bromo-4-[(4,4-difluoropiperidin-1-yl)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF2N2/c12-10-7-9(1-4-15-10)8-16-5-2-11(13,14)3-6-16/h1,4,7H,2-3,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSFMATVIPNDPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CC2=CC(=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1-(2-Chloropyridin-4-ylmethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B8125339.png)


![4-[(4,4-Difluoropiperidin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B8125382.png)




